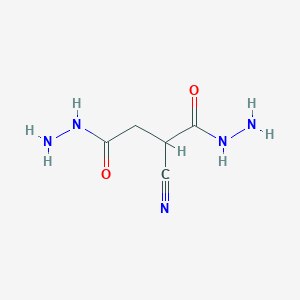
2-Cyanobutanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanobutanedihydrazide is an organic compound with the molecular formula C5H10N4O It is a derivative of hydrazide and contains both cyano and hydrazide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyanobutanedihydrazide can be synthesized through several methods. One common approach involves the reaction of cyanoacetic acid hydrazide with butanone under acidic or basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to reflux for several hours to ensure complete conversion.
- The product is then isolated by filtration and purified through recrystallization.
Cyanoacetic acid hydrazide: is reacted with in the presence of an acid catalyst such as hydrochloric acid or a base like sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyanobutanedihydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides and other functionalized compounds.
Aplicaciones Científicas De Investigación
2-Cyanobutanedihydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-cyanobutanedihydrazide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various condensation and substitution reactions. The cyano and hydrazide groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other substrates.
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetohydrazide: A closely related compound with similar reactivity and applications.
Cyanoacetamide: Another related compound used in organic synthesis and pharmaceutical research.
Uniqueness
2-Cyanobutanedihydrazide is unique due to its specific combination of cyano and hydrazide functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to form stable complexes and participate in diverse synthetic pathways makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
90801-45-9 |
|---|---|
Fórmula molecular |
C5H9N5O2 |
Peso molecular |
171.16 g/mol |
Nombre IUPAC |
2-cyanobutanedihydrazide |
InChI |
InChI=1S/C5H9N5O2/c6-2-3(5(12)10-8)1-4(11)9-7/h3H,1,7-8H2,(H,9,11)(H,10,12) |
Clave InChI |
NPGJUHZOWHIJLX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C#N)C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


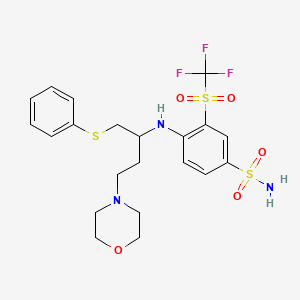

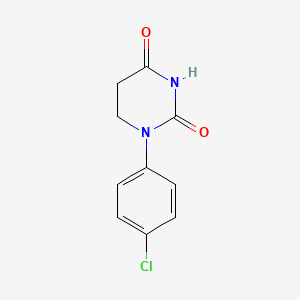
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
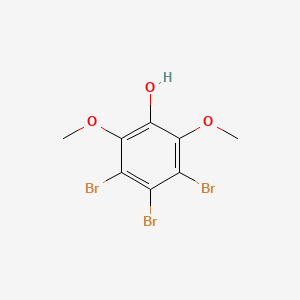
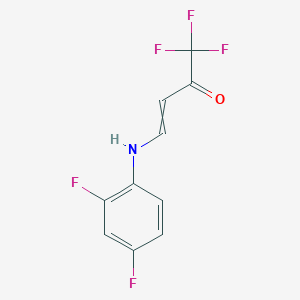
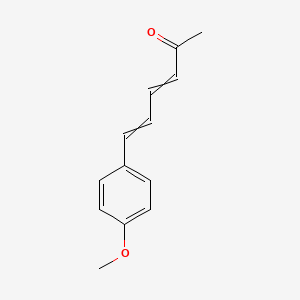

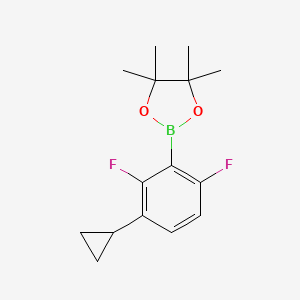
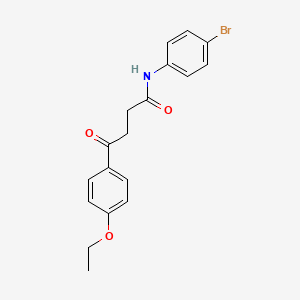
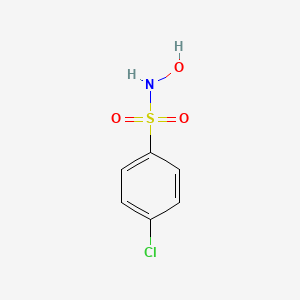
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
